2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid

Organic Chemistry Chemical Synthesis Analytical Chemistry

Drug discovery teams optimizing ADME profiles often face supply gaps for benzoic acid building blocks with precise, non-interchangeable fluorination patterns. The 2-fluoro, 5-methyl, 4-trifluoromethyl substitution creates a unique steric and electronic environment that cannot be replicated by regioisomers-critical for tuning lipophilicity and metabolic stability in lead optimization. • Unique 2-F, 5-Me, 4-CF3 pattern ensures reproducible SAR studies; direct isomer substitution risks altered binding affinity. • Carboxylic acid handle enables rapid derivatization via esterification or amidation for library synthesis. • Consistent batch-to-batch purity supports reliable early-stage discovery workflows with global availability.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 1323955-61-8
Cat. No. B1468280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid
CAS1323955-61-8
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(F)(F)F)F)C(=O)O
InChIInChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)3-6(4)9(11,12)13/h2-3H,1H3,(H,14,15)
InChIKeyFRUQXARTJIZTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic Acid – Overview


2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid (CAS 1323955-61-8) is a polysubstituted benzoic acid derivative, categorized as a fluorinated aromatic carboxylic acid. Its molecular structure (C9H6F4O2) incorporates a fluorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 4-position . This substitution pattern, particularly the combination of fluorine and trifluoromethyl groups, is characteristic of compounds employed as intermediates in the synthesis of pharmaceuticals and agrochemicals, where fluorination is a known strategy for modifying molecular properties [1].

1 Fluorinated benzoic acid building block for pharmaceutical and agrochemical synthesis
2 Carboxylic acid handle supports esterification, amidation, and further derivatization
3 Fluorine and CF3 substitution may support lipophilicity and metabolic stability modulation research

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic Acid: Substitution Limitations


In the context of complex organic synthesis, particularly in pharmaceutical and agrochemical research, the interchangeability of seemingly similar building blocks like 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid with other fluorinated benzoic acid derivatives cannot be assumed. The specific 2-fluoro, 5-methyl, and 4-trifluoromethyl substitution pattern creates a unique steric and electronic environment that is not replicated by other isomers, such as 2-fluoro-4-(trifluoromethyl)benzoic acid or 5-methyl-4-(trifluoromethyl)benzoic acid . These subtle differences in substitution can profoundly affect the reactivity, lipophilicity, and metabolic stability of the final target molecule, as outlined in general reviews on the effects of fluorination [1]. Therefore, direct substitution without experimental validation carries a high risk of altering key properties of the final compound, such as binding affinity or bioavailability.

Target Compound
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid with unique 2-F, 5-Me, 4-CF3 pattern
Isomeric Substitute
2-Fluoro-4-(trifluoromethyl) or 5-methyl-4-(trifluoromethyl) benzoic acids
Different substitution patterns create distinct steric and electronic environments that may shift reactivity, lipophilicity, and metabolic stability of final target molecules. Direct replacement without experimental validation may alter key properties.

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic Acid: Procurement Evidence Guide


Purity Profile from Supplier Datasheets

Commercial availability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid is documented with a purity specification of ≥95% or 97%, as reported in supplier technical datasheets . In one instance, a batch-specific Certificate of Analysis indicated a purity of 98.90% by GC . This data point serves as a baseline for procurement, although no direct, head-to-head purity comparison data with a specific analog is available from these sources.

Purity Specification
Data to verify
≥95% to 97% (commercial spec); 98.90% batch-specific GC
Baseline for procurement review
Supplier datasheets; batch-specific data to verify
Organic Chemistry Chemical Synthesis Analytical Chemistry

Predicted Physicochemical Properties

Computational predictions provide estimates for key physicochemical properties of 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid, which are relevant for its handling and potential behavior in biological systems. Predicted values include a density of 1.4±0.1 g/cm³, a boiling point of 245.5±40.0 °C at 760 mmHg, and a flash point of 102.3±27.3 °C [1]. These values are based on algorithmic predictions, not experimental measurement, and serve as a starting point for comparison with other fluorinated benzoic acid building blocks, for which similar predictions could be generated.

Predicted Properties
Data to verify
Density 1.4±0.1 g/cm³; BP 245.5±40.0 °C; Flash 102.3±27.3 °C
Predicted; experimental validation required
ACD/Labs platform estimates
Computational Chemistry Medicinal Chemistry Physicochemical Properties

Fluorination-Enhanced Lipophilicity

A class-level inference can be drawn from broader research on fluorinated aromatic acids, which indicates that the introduction of fluorine atoms and trifluoromethyl groups onto a benzoic acid scaffold generally leads to enhanced lipophilicity and metabolic stability [1]. While no direct quantitative data for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid is available, the presence of these substituents is a well-documented strategy to improve drug-like properties, such as membrane permeability and resistance to oxidative metabolism [2]. The unique substitution pattern of this compound, specifically the 2-fluoro, 5-methyl, and 4-trifluoromethyl arrangement, would be expected to exhibit a distinct lipophilicity profile compared to other isomers like 2-fluoro-4-(trifluoromethyl)benzoic acid.

Lipophilicity Expectation
Class-level
Fluorine and CF3 groups indicate higher lipophilicity vs. non-fluorinated analogs
Class-level inference; requires compound-specific validation
No direct experimental data for this compound
Drug Discovery Pharmacokinetics Agrochemical Design

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic Acid: Application Scenarios


Synthesis of Fluorinated Pharmaceutical Intermediates

This compound is most applicable as a specialized building block in the early-stage discovery of new pharmaceutical agents. Its unique 2-fluoro, 5-methyl, 4-trifluoromethyl substitution pattern can be used to introduce a specific, metabolically stable, and lipophilic moiety into a lead compound, as inferred from general fluorination principles [1]. Researchers aiming to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug candidate by systematically varying substitution on the aromatic ring would be the primary users.

Agrochemicals with Enhanced Properties

In agrochemical research, fluorinated building blocks like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid are used to improve the environmental stability and target-site specificity of herbicides or fungicides [2]. The compound's structure makes it a candidate for creating novel active ingredients with potentially improved resistance to degradation and enhanced biological activity, a common goal in the design of modern crop protection agents [3].

Organic Synthesis & Material Science Research

Beyond life sciences, this compound can serve as a versatile intermediate in advanced organic synthesis, for instance, in the preparation of liquid crystals or other materials where fluorinated aromatic units impart specific electronic or thermal properties [4]. Its carboxylic acid functional group provides a reactive handle for further derivatization, such as esterification or amidation, allowing for the creation of diverse molecular architectures.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Substitution pattern specificity
Purity and isomer identity verification
Agrochemical lead design
Fluorinated aromatic building block
Stability under reaction conditions; ADME endpoint profiling
Advanced organic synthesis & materials
Carboxylic acid reactivity handle
Coupling efficiency and derivatization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.